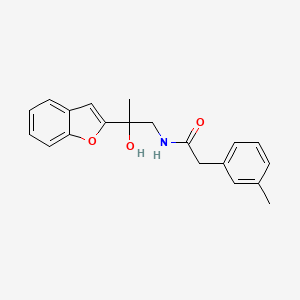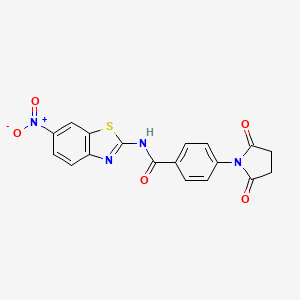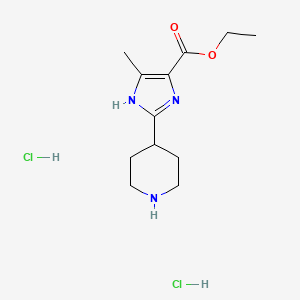
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H16ClFN2O and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Researchers have developed various synthesis techniques for 1,4-benzodiazepines, including 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The Pd-catalyzed carboamination reactions afford the heterocyclic products in good yield, highlighting an efficient method for producing these compounds with potential therapeutic applications (Neukom, Aquino, & Wolfe, 2011). Additionally, the synthesis involving nucleophilic substitution processes and the use of allylic methyl groups indicates the versatility and adaptability of synthetic approaches in accessing variously substituted benzodiazepines (Gilman, Holland, & Fryer, 1977).
Antimicrobial Studies
Significant research has been conducted on the antimicrobial properties of benzodiazepine derivatives. A study on 10-Substituted-6a,7-dihydro-6H-7-(4-fluorophenyl)-6-phenyl [1]benzopyrano[3,4-c][1,5]benzothiazepines revealed their bactericidal activity against various bacteria and fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, addressing the ongoing need for novel treatments due to rising antibiotic resistance (Pant et al., 2006).
Metabolic Studies and Radiolabeling
The use of benzodiazepine derivatives in metabolic studies, particularly involving radiolabeling techniques, exemplifies their utility in pharmacokinetics and drug metabolism research. Fludiazepam, a benzodiazepine with a structure closely related to the compound , was labeled with carbon-14 for metabolic studies, demonstrating the applicability of these compounds in understanding drug behavior in biological systems (Nakatsuka et al., 1977).
Binding Characteristics and Receptor Interaction Studies
The study of binding characteristics of benzodiazepine derivatives, such as [3H]DAA1106, highlights the importance of these compounds in neuropharmacology and the development of diagnostic tools. Such studies provide insights into the physiological relevance and therapeutic potential of benzodiazepines in treating neurological conditions (Chaki et al., 1999).
Novel Synthesis Approaches
Innovative approaches to the synthesis of benzodiazepines have been reported, including microwave-assisted synthesis and solid-phase synthesis techniques. These methods offer advantages such as reduced reaction times and higher yields, which are beneficial for the efficient production of benzodiazepine derivatives for further study and potential therapeutic use (Mwande-Maguene et al., 2011).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYNDMURIHLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)


![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)


![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)

![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)

![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
